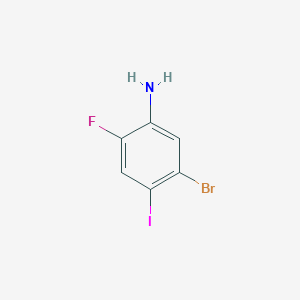

5-Bromo-2-fluoro-4-iodoaniline

Description

Contextual Significance of Poly-halogenated Anilines in Contemporary Chemical Research

Poly-halogenated anilines are aromatic compounds that feature multiple halogen atoms attached to the aniline (B41778) core structure. These molecules are fundamental in contemporary chemical research due to the unique electronic and steric properties imparted by the halogen substituents. Halogens deactivate the aromatic ring towards electrophilic substitution reactions due to their electron-withdrawing inductive effect. egyankosh.ac.in However, they also act as ortho-para directing groups, a duality of influence that chemists leverage for controlled synthesis. egyankosh.ac.in

The presence of multiple, different halogens on a single aromatic ring, as seen in 5-Bromo-2-fluoro-4-iodoaniline, creates a hierarchy of reactivity. The carbon-halogen bond strength varies significantly with the halogen (C-F > C-Cl > C-Br > C-I), making the C-I bond the most susceptible to cleavage in reactions like metal-catalyzed cross-couplings, followed by the C-Br bond. masterjeeclasses.com This differential reactivity allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures that would be challenging to assemble otherwise. Furthermore, poly-halogenated aromatic systems are studied for their role in forming halogen bonds, a type of non-covalent interaction that is increasingly important in crystal engineering and materials science.

Overview of Strategic Applications of Halogenated Aniline Scaffolds

Halogenated aniline scaffolds are crucial intermediates in the production of a wide array of functional materials and bioactive molecules. Their applications span numerous industries:

Pharmaceuticals: The introduction of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. Halogens can alter lipophilicity, metabolic stability, and binding affinity to biological targets. Many approved drugs contain halogenated aromatic moieties.

Agrochemicals: A significant number of modern herbicides, pesticides, and fungicides are based on halogenated aniline structures. The halogens are often essential for the compound's biological activity and environmental persistence. alfa-chemistry.com

Dyes and Pigments: Historically and currently, halogenated anilines are precursors in the synthesis of vibrant and stable dyes.

Advanced Materials: Poly-halogenated compounds are used in the synthesis of polymers, liquid crystals, and other functional materials where their specific steric and electronic properties are exploited. alfa-chemistry.com

The strategic placement of halogens on the aniline scaffold allows chemists to fine-tune the properties of the final product, making these scaffolds highly versatile and valuable in organic synthesis. alfa-chemistry.com

Structural Specificity and Research Challenges of this compound Isomers

Synthetic Challenges: The creation of a tri-halogenated aniline with such a precise substitution pattern is a significant synthetic hurdle. The synthesis requires exceptional regiocontrol to introduce the three different halogens and the amine group at the desired 1, 2, 4, and 5 positions. Standard electrophilic halogenation methods on simpler anilines or benzene (B151609) derivatives often yield mixtures of isomers, necessitating complex purification or multi-step, directed synthetic routes. s3waas.gov.in

Reactivity and Isomeric Differentiation: The reactivity of this compound is governed by the interplay of its functional groups.

The iodine at C4 is the most reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the weakness of the C-I bond.

The bromine at C5 offers a second site for coupling, which can be engaged after the iodine has reacted, by changing the catalyst or reaction conditions.

The fluorine at C2 is generally unreactive in cross-coupling but exerts a strong electron-withdrawing inductive effect, influencing the acidity of the amine and the reactivity of the adjacent positions. Its position ortho to the amino group also presents significant steric hindrance.

The amino group is a powerful directing group and can be used to modulate the reactivity of the ring or can itself be a site for further functionalization.

The unique reactivity profile of this specific isomer, when compared to others like 2-bromo-5-fluoro-4-iodoaniline (B8064332) or 5-bromo-4-fluoro-2-iodoaniline, makes it a specialized tool. For instance, the fluorine atom's position relative to the amine and other halogens can subtly alter the electronic environment of the C-I and C-Br bonds, potentially fine-tuning their reactivity in sequential coupling reactions. These differences underscore the importance of isomeric purity in advanced chemical applications.

| Property | This compound |

| CAS Number | 1823935-28-9 |

| Molecular Formula | C₆H₄BrFIN |

| Molecular Weight | 315.91 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFIN |

|---|---|

Molecular Weight |

315.91 g/mol |

IUPAC Name |

5-bromo-2-fluoro-4-iodoaniline |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 |

InChI Key |

NMGNLDOPTLKGSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)F)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Iodoaniline and Analogous Systems

Retrosynthetic Analysis of Halogenated Aniline (B41778) Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the conceptual deconstruction of a target molecule into simpler, readily available starting materials. wikipedia.orgicj-e.org For a complex molecule like 5-bromo-2-fluoro-4-iodoaniline, this process helps to identify logical bond disconnections and plan a forward synthesis. ias.ac.inamazonaws.com

The primary retrosynthetic disconnections for halogenated anilines are typically the carbon-nitrogen (C-N) bond and the carbon-halogen (C-X) bonds.

C-N Bond Disconnection: A common and powerful strategy is to disconnect the C-NH₂ bond, which points to a corresponding nitrobenzene (B124822) derivative as the key precursor. ias.ac.in This is based on the well-established and reliable reduction of an aromatic nitro group to an amine. This transform simplifies the target molecule to 5-bromo-2-fluoro-4-iodo-1-nitrobenzene.

C-X Bond Disconnections: The C-Br, C-F, and C-I bonds can also be disconnected. However, the order of these disconnections is crucial. The sequence of halogen introduction in the forward synthesis must account for the directing effects of the substituents already present on the aromatic ring. The amino group (or the nitro group in the precursor) is a strong ortho-, para-director, while halogens are ortho-, para-directing deactivators. The interplay of these electronic effects governs the regiochemical outcome of each halogenation step.

A plausible retrosynthetic pathway might start by disconnecting the C-I bond, followed by the C-Br bond, and finally the C-N bond, leading back to a simple fluorinated starting material like 1-fluoro-2-nitrobenzene. The forward synthesis would then involve the sequential, regioselective introduction of the halogens followed by the reduction of the nitro group.

Direct Halogenation Strategies

Direct halogenation involves the introduction of halogen atoms onto a pre-existing aniline or a derivative. The primary challenge is controlling the regioselectivity to install the halogens at the desired positions without forming isomeric mixtures. nih.gov

Regioselective Bromination ApproachesThe amino group in aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic bromination. This high reactivity can often lead to polybromination and a lack of regioselectivity.beilstein-journals.orgTo achieve controlled monobromination, various strategies have been developed.

One approach involves the use of copper(II) bromide (CuBr₂) as the brominating agent, often in an ionic liquid as the solvent. beilstein-journals.org This method can achieve high yields and high regioselectivity for para-bromination under mild conditions. beilstein-journals.org Another technique is copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) with a catalytic amount of copper sulfate (B86663) (CuSO₄·5H₂O). researchgate.net

N-Bromosuccinimide (NBS) is another common reagent for the electrophilic bromination of anilines. thieme-connect.com The regioselectivity of NBS bromination can be highly dependent on the solvent; polar solvents tend to favor the formation of the isomer where bromine is para to the amino group, while nonpolar solvents can lead to mixtures of ortho and para isomers. thieme-connect.com For certain substrates, highly regioselective para-bromination can be achieved by first converting the aniline to a tin amide in situ, followed by reaction with bromine. nih.gov

| Reagent/System | Solvent | Key Feature | Typical Regioselectivity |

| CuBr₂ | Ionic Liquid | Mild conditions, no additional acid/oxidant needed | High para-selectivity beilstein-journals.org |

| NaBr / Na₂S₂O₈ / CuSO₄ (cat.) | Not specified | Uses readily available materials | Regioselective researchgate.net |

| N-Bromosuccinimide (NBS) | Dioxane, CHCl₃ (apolar) | Solvent-dependent selectivity | Mixture of ortho/para isomers thieme-connect.com |

| N-Bromosuccinimide (NBS) | DMSO (polar) | Solvent-dependent selectivity | Predominantly para-isomer thieme-connect.com |

| n-BuLi, Me₃SnCl then Br₂ | Not specified | One-pot reaction via tin amide intermediate | High para-selectivity nih.gov |

Selective Fluorination TechniquesDirect electrophilic fluorination of anilines is significantly more challenging than bromination or iodination. Molecular fluorine (F₂) is highly reactive and difficult to handle, often leading to non-selective reactions and degradation of the starting material.youtube.com

Modern fluorinating agents, known as "electrophilic N-F reagents," have been developed to offer greater control. One of the most common is N-fluorobenzenesulfonimide (NFSI). rsc.org However, even with such reagents, the direct fluorination of simple N,N-dimethylaniline derivatives can result in mixtures of 2-fluoro and 4-fluoro products with unsatisfactory yields. rsc.org Another widely used reagent is Selectfluor, although its application often requires specific directing groups or substrates to achieve high regioselectivity. rsc.org

Due to these challenges, fluorine is often incorporated into the aromatic ring at a much earlier stage of the synthesis, for instance, by starting with a pre-fluorinated precursor like a fluoro-nitrobenzene.

Targeted Iodination ReactionsIodination is generally more difficult to achieve than bromination due to the lower electrophilicity of molecular iodine (I₂).acs.orgConsequently, iodination reactions typically require an activating agent or an oxidant to generate a more potent electrophilic iodine species.

Common reagents for the iodination of anilines include N-iodosuccinimide (NIS) and mixtures of I₂ with oxidants like hydrogen peroxide or silver salts. acs.org The regioselectivity can be influenced by the specific reagents and conditions used. For example, a metal-free system using iodine in methyl tert-butyl ether (MTBE), sometimes assisted by dimethyl sulfoxide (B87167) (DMSO), has been shown to achieve regioselective iodination of various aniline analogues in high yields. elsevierpure.com The use of I₂ can sometimes lead to the formation of di- or tri-substituted products if not carefully controlled. researchgate.net

| Reagent/System | Solvent | Key Feature |

| N-Iodosuccinimide (NIS) | Various | Common electrophilic iodine source acs.org |

| I₂ / Oxidant (e.g., H₂O₂) | Various | In situ generation of electrophilic iodine |

| I₂ / Silver Mesylate | Not specified | Forms highly reactive sulfonyl hypoiodite (B1233010) intermediate acs.org |

| I₂ / DMSO | MTBE | Metal- and oxidant-free system elsevierpure.com |

Multi-step Synthetic Routes from Precursor Compounds

Given the challenges of controlling the regiochemistry of multiple direct halogenation steps on an aniline ring, multi-step syntheses starting from simpler, appropriately substituted precursors are often more reliable and scalable.

Synthesis from Halogenated Nitrobenzenes via ReductionOne of the most widely used synthetic routes for anilines is the nitration of an aromatic compound followed by the reduction of the nitro group.researchgate.netThis strategy is highly effective for preparing halogenated anilines. The synthesis would begin with a halogenated benzene (B151609) or nitrobenzene, introduce the remaining functional groups, and conclude with the reduction of the nitro group to the target aniline.

A potential synthesis for a compound like 2-bromo-5-fluoro-4-nitroaniline, a precursor to related targets, involves the nitration of 2-bromo-5-fluoroaniline (B94856) (where the amino group is first protected) or the reduction of 2-bromo-5-fluoronitrobenzene. google.com

The reduction of the nitro group can be accomplished using various methods:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method, but care must be taken as it can also cause hydrodehalogenation (removal of a halogen), particularly with more labile halogens like iodine and sometimes bromine. youtube.com

Metal/Acid Reduction: Classic methods include the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com These conditions are robust but can be harsh and may not be suitable for sensitive substrates.

Other Reducing Agents: Milder conditions, such as using iron powder in acetic acid or stannous chloride (SnCl₂) in ethanol, are also effective and may offer better compatibility with other functional groups. youtube.com

The choice of reducing agent is critical to ensure that the halogen substituents, especially the iodo group, remain intact during the transformation of the nitro group into the amine.

| Reduction Method | Reagents | Advantages | Potential Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Clean, high yield | Can cause hydrodehalogenation youtube.com |

| Metal/Acid Reduction | Sn, HCl or Fe, HCl | Robust, widely used | Harsh conditions, workup can be complex youtube.com |

| Mild Metal/Acid Reduction | Fe, Acetic Acid | Milder, good functional group tolerance | Slower than harsher methods youtube.com |

| Stannous Chloride | SnCl₂, Ethanol | Mild conditions | Stoichiometric tin waste youtube.com |

Sequential Halogenation and Amination Methods

The synthesis of polyhalogenated anilines like this compound can be approached through the stepwise introduction of functional groups onto an aromatic ring. This typically involves a combination of electrophilic aromatic substitution for halogenation and the introduction of an amino group, often via nitration followed by reduction.

The order of these steps is crucial and is dictated by the directing effects of the substituents. For instance, an amino group is a strong activating, ortho-, para-director. Direct halogenation of aniline is often difficult to control, leading to multiple substitutions and oxidation. chemistrysteps.com Therefore, the amino group is commonly protected, for example, as an acetanilide. This moderates its activating effect and provides steric hindrance, often favoring para-substitution. chemistrysteps.com

A plausible sequential route could start with a fluorinated benzene derivative. The directing effects of the fluorine (ortho-, para-directing) and subsequent halogens would be carefully considered to install the bromo and iodo groups at the desired positions. The final step would involve the reduction of a nitro group, introduced at the correct position, to the aniline. Challenges in this approach include controlling the regioselectivity of each halogenation step and potential for over-halogenation.

Introduction of Halogens via Diazotization Reactions

Diazotization reactions provide a classic and powerful method for introducing halogens onto an aromatic ring, particularly for substituents that are difficult to install via direct electrophilic substitution, such as iodine or fluorine. The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. chemicalnote.comorganic-chemistry.orgyoutube.com

This diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles. The Sandmeyer reaction, for example, uses copper(I) halides to introduce chlorine or bromine. organic-chemistry.org For the introduction of iodine, the diazonium salt is typically treated with potassium iodide.

In the context of synthesizing this compound, a potential strategy would involve starting with an aniline precursor that already contains some of the required substituents, such as 5-bromo-2-fluoroaniline. This precursor would then undergo diazotization, followed by treatment with an iodide source to introduce the iodine atom at position 4. The stability and reactivity of the diazonium salt intermediate are key factors that influence the efficiency of this transformation. nih.govacs.org

Mechanism of Diazotization and Halogen Substitution:

Diazotization : Aniline reacts with nitrous acid (from NaNO₂ + HCl) at low temperatures (0-5°C) to form a diazonium salt. chemicalnote.comyoutube.com

Substitution : The diazonium salt is then treated with a halide source (e.g., KI for iodination) to replace the -N₂⁺ group with the halogen.

Transition-Metal-Catalyzed Synthetic Pathways

Modern synthetic organic chemistry heavily relies on transition-metal catalysis to form C-N and C-X (halogen) bonds with high efficiency and selectivity.

Palladium-Catalyzed C-N Bond Formation in Anilines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for the synthesis of aniline derivatives. wesleyan.eduacs.orglookchem.com This reaction creates a C-N bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wesleyan.edumit.edunih.gov

To synthesize this compound, one could envision starting with a polyhalogenated benzene ring, such as 1,4-dibromo-2-fluoro-5-iodobenzene, and coupling it with an ammonia (B1221849) surrogate. The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing reaction rates and substrate scope. mit.edubeilstein-journals.org A significant advantage of this method is its tolerance for a wide range of functional groups. mit.edu

Table 1: Key Components in Palladium-Catalyzed Amination

| Component | Role | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the catalyst and facilitates the reaction cycle | Biarylphosphines (e.g., Xantphos, DavePhos) |

| Base | Activates the amine and neutralizes the acid produced | NaOt-Bu, Cs₂CO₃, K₂CO₃ |

| Amine Source | Provides the nitrogen atom for the aniline | Ammonia, Benzophenone imine, LiN(SiMe₃)₂ |

| Solvent | Solubilizes reactants and influences reactivity | Toluene (B28343), Dioxane, THF |

Copper-Mediated Halogenation Methods

Copper catalysts offer a cost-effective alternative to palladium for certain transformations. Copper-mediated methods are particularly relevant for halogenation reactions. For instance, copper(II) chloride and copper(II) bromide can be used for the direct chlorination and bromination of unprotected anilines, often showing high regioselectivity for the para-position. beilstein-journals.orgnih.gov

More advanced copper-catalyzed methods can achieve ortho-halogenation by using a directing group on the aniline nitrogen. rsc.orgrsc.orgnih.gov This directing group coordinates to the copper catalyst, positioning it to facilitate C-H activation and subsequent halogenation at the ortho position. While this provides excellent regiocontrol, it necessitates additional protection and deprotection steps. nih.gov These methods could be employed to introduce one of the halogens in a multi-step synthesis of the target molecule.

Other Catalytic Approaches for Halogen Introduction and Functionalization

Beyond palladium and copper, other catalytic systems have been developed for the selective halogenation of aromatic systems. Aniline itself can act as a catalyst for electrophilic halogenation using N-halosuccinimides (NCS, NBS, NIS). nih.govresearchgate.net In this process, the aniline catalyst is believed to form a more reactive N-haloarylamine intermediate, which then transfers the halogen to the substrate. nih.govsci-hub.se

Furthermore, transition metals like rhodium and ruthenium have been used for directed C-H halogenation, offering alternative regioselectivities. nih.gov These methods, while powerful, often require specific directing groups and can be more expensive than copper- or palladium-based systems. The development of photocatalytic methods also presents a mild and efficient strategy for generating substituted anilines through dehydrogenative pathways from cyclohexanones and amines. thieme-connect.com

Optimization of Synthesis for Yield and Purity

Optimizing the synthesis of a complex molecule like this compound is essential for its practical application. This involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

For transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, key parameters for optimization include:

Catalyst System : Screening different combinations of palladium precatalysts and phosphine (B1218219) ligands is crucial, as their electronic and steric properties heavily influence catalytic activity.

Base and Solvent : The choice of base and solvent can dramatically affect reaction rates and yields. A systematic screening is often necessary to identify the optimal combination for a specific substrate.

Temperature and Reaction Time : These parameters must be controlled to ensure complete conversion without promoting side reactions or product degradation.

For classical methods like sequential halogenation, optimization focuses on the choice of halogenating agents, reaction conditions (e.g., temperature, solvent), and the use of protecting groups to control regioselectivity and prevent side reactions. chemistrysteps.com

Purification of the final product is another critical aspect. Common techniques include:

Chromatography : Flash column chromatography is frequently used to separate the target compound from unreacted starting materials and byproducts.

Recrystallization : This technique is effective for obtaining highly pure crystalline solids.

The development of a robust and scalable synthesis requires careful attention to each of these factors to ensure a process that is not only high-yielding but also reproducible and cost-effective.

Solvent Effects in Haloaniline Synthesis

The choice of solvent is a critical parameter in the synthesis of haloanilines, profoundly influencing reaction rates, yields, and, most importantly, regioselectivity. The solvent's polarity, proticity, and ability to solubilize reagents and intermediates can dictate the outcome of a halogenation reaction.

In the synthesis of haloanilines via electrophilic halogenation, the solvent can affect the activity of the halogenating agent. For instance, fluorinated alcohols have been shown to be effective solvents for the regioselective halogenation of arenes using N-halosuccinimides. researchgate.net These solvents can activate the halogenating agent through hydrogen bonding, leading to enhanced reactivity and selectivity. The hydrogenation of halogenated nitroaromatics to produce haloanilines is also sensitive to the solvent system. acs.org Dialkylethers such as Tetrahydrofuran (THF) and 2-methyl-THF are often preferred as they exhibit high substrate solubility and promote high hydrogenation rates. acs.org In contrast, while solvents like toluene are viable, they may result in lower substrate solubility and slower reaction rates. acs.org

The effect of the solvent is also crucial in catalyst-mediated reactions. For palladium-catalyzed cross-coupling reactions used to form C-N bonds, the solvent must stabilize the catalytic species and facilitate the reaction steps. The transition from laboratory-scale batch reactions to industrial-scale continuous flow processes often necessitates a re-evaluation of the solvent system to optimize catalyst performance and product throughput. acs.org

Below is an interactive table summarizing the effects of different solvents on the synthesis of analogous haloaniline systems.

| Reaction Type | Solvent | Effect on Synthesis | Reference |

| Iodination of Aniline | Polyethylene Glycol (PEG) | Environmentally benign medium, allows for reusable catalyst systems. | researchgate.net |

| Hydrogenation of 1-iodo-4-nitrobenzene (B147127) | Tetrahydrofuran (THF) | High substrate solubility and high hydrogenation rates. Selectivity is highly dependent on substrate concentration. | acs.org |

| Hydrogenation of 1-iodo-4-nitrobenzene | Anisole / Toluene | Suitable alternative to ethers, but may result in lower substrate solubilities and hydrogenation rates. | acs.org |

| Halogenation of Arenes | Fluorinated Alcohols | Promotes high regioselectivity and good yields with N-halosuccinimides under mild conditions. | researchgate.net |

| Buchwald-Hartwig Amination | N,N-dimethylacetamide (DMA) | Used in Sonogashira coupling followed by Buchwald-Hartwig amination for the synthesis of complex aniline derivatives. | nih.gov |

Catalyst Systems and Ligand Design for Enhanced Selectivity

Achieving high selectivity is a primary challenge in the synthesis of polysubstituted haloanilines like this compound. Modern synthetic strategies increasingly rely on advanced catalyst systems and meticulously designed ligands to control the precise placement of functional groups.

Organocatalysis has emerged as a powerful tool for regioselective halogenation. For example, secondary ammonium (B1175870) salts have been successfully employed as organocatalysts for the ortho-chlorination of anilines at room temperature. nih.gov Similarly, aniline itself can act as a catalyst, generating an N-halo arylamine intermediate that serves as a selective electrophilic halogen source for a variety of aromatic compounds. nih.gov The reactivity of such catalysts can be fine-tuned by modifying the electronic properties of the aniline's arene moiety. nih.gov

In the realm of metal-catalyzed reactions, palladium-based systems are preeminent, particularly for C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) which are fundamental to constructing the aniline core. nih.gov The success of these reactions is heavily dependent on the choice of ligand coordinated to the palladium center. nih.gov Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have revolutionized this field. youtube.com These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, enabling the coupling of a wide array of amines and aryl halides with high efficiency. nih.govnih.gov The design of these ligands, often featuring sterically hindered alkyl or biaryl scaffolds, is key to preventing catalyst deactivation and achieving high turnover numbers. nih.gov Bidentate ligands are also advantageous as they can prevent the formation of inactive palladium dimers, thereby accelerating the reaction. nih.gov

Besides palladium, other transition metals like copper, ruthenium, and cobalt are also used in selective halogenation and cross-coupling reactions. mdpi.com For instance, a heterogeneous Cu-MnO catalyst has been reported for the selective monohalogenation of aromatic C-H bonds, offering a cost-effective alternative to precious metal catalysts. mdpi.com

The following table details various catalyst and ligand systems used in the synthesis of haloanilines and related compounds.

| Reaction Type | Catalyst | Ligand | Key Advantages | Reference |

| ortho-Chlorination of Anilines | Secondary Ammonium Chloride Salt | N/A (Organocatalyst) | High ortho-selectivity, mild conditions, readily scalable. | nih.gov |

| Electrophilic Halogenation | Aniline Derivatives | N/A (Organocatalyst) | Generates a selective N-halo arylamine halogenating agent; reactivity is tunable. | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | Robust system for C-N bond formation, enabling rapid synthesis of diverse aniline analogs. | nih.gov |

| Selective Hydrogenation | Pt–V/C | N/A | High performance for selective hydrogenation of halogenated nitroaromatics. | acs.org |

| Selective Hydrogenation | Raney Co | N/A | Less sensitive to substrate concentration for maintaining high selectivity compared to Pt-based catalysts. | acs.org |

| C-H Halogenation | Cu-MnO | N/A | Cost-effective heterogeneous catalyst for selective mono-halogenation. | mdpi.com |

Reaction Condition Tuning for Industrial Scalability

Translating a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges. For the synthesis of specialty chemicals like this compound, tuning reaction conditions is paramount for ensuring safety, cost-effectiveness, and process robustness.

A key consideration is the transition from batch processing to continuous flow manufacturing. Continuous flow systems can offer superior control over reaction parameters such as temperature and mixing, which is especially important for highly exothermic reactions like halogenations. acs.org This improved control can lead to higher yields, better selectivity, and enhanced safety. However, catalyst performance can differ significantly between batch and flow conditions, necessitating careful re-optimization. acs.org

Substrate concentration is another critical factor. Maximizing substrate concentration reduces solvent waste, lowers costs, and increases plant throughput. acs.org However, in some catalytic systems, high concentrations can negatively impact selectivity or conversion rates. For instance, in the hydrogenation of 1-iodo-4-nitrobenzene using a Pt-V/C catalyst, selectivity is highly dependent on substrate concentration, whereas with Raney Co, the selectivity remains high even at increased concentrations. acs.org

The table below summarizes key considerations for tuning reaction conditions for the industrial-scale synthesis of haloanilines.

| Parameter | Laboratory Scale | Industrial Scale Consideration | Impact on Scalability | Reference |

| Processing Mode | Batch | Continuous Flow | Improved heat transfer, safety, and consistency. Potential for higher throughput. | acs.org |

| Substrate Concentration | Often dilute | As high as possible | Reduces solvent volume and cost; may affect selectivity and catalyst performance. | acs.org |

| Catalyst Loading | 1-5 mol% | < 0.1 mol% | Minimizes cost, especially with precious metal catalysts. Requires highly active systems. | nih.gov |

| Temperature/Pressure | Easily controlled | Requires robust engineering to manage exotherms and maintain pressure. | Critical for reaction rate, selectivity (e.g., preventing dehalogenation), and safety. | acs.org |

| Catalyst Reusability | Often not a priority | Highly desirable | Reduces waste and significantly lowers production costs. | nih.gov |

Iii. Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Iodoaniline

Reactivity of the Aniline (B41778) Moiety

The primary amine (-NH2) group strongly influences the reactivity of the aromatic ring and can itself undergo a variety of chemical transformations.

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in 5-bromo-2-fluoro-4-iodoaniline, the positions ortho and para to the amine are already substituted. The fluorine is at one ortho position (C2), the iodine is at the other ortho position (C4, assuming numbering starts from the carbon bearing the amino group as C1), and the bromine is at the meta position (C5). Traditional halogenation methods on anilines typically favor ortho and para positions due to the electron-donating nature of the amino group. smolecule.com The complex substitution pattern of this compound suggests that any further electrophilic substitution would be challenging and require specific conditions to overcome the steric hindrance and electronic effects of the existing substituents. The bulky iodine atom, in particular, may hinder electrophilic aromatic substitutions.

The amine functional group is readily transformed, providing a gateway to a diverse range of other functionalities.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid. google.com This reaction is a cornerstone of aromatic chemistry, as the resulting diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents. For instance, similar anilines, such as 2-fluoro-4-iodoaniline (B146158), undergo diazotization followed by treatment with copper(I) bromide to replace the amine with bromine. google.comchemicalbook.com This type of reaction, known as the Sandmeyer reaction, highlights the synthetic utility of the diazotization of halogenated anilines. smolecule.com

Acylation: The nucleophilic amine group can react with acylating agents such as acyl chlorides or anhydrides to form amides. For example, the acylation of the amino group with a protective group like tert-butoxycarbonyl (Boc) is a common strategy to moderate the activating effect of the amine and to prevent unwanted side reactions during subsequent synthetic steps. This protection is often employed before performing other transformations on the molecule.

Reactivity of the Halogen Substituents

The bromine and iodine atoms on the aromatic ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from halogenated aromatic compounds.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. In the context of this compound, the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the C4 position. This reaction is tolerant of a wide range of functional groups, including the amine group present in the molecule. uio.no

Aryl chlorides, bromides, and iodides are all viable substrates for Suzuki-Miyaura reactions, with reactivity generally following the trend I > Br > Cl. uio.no This differential reactivity is crucial for the selective functionalization of polyhalogenated substrates. For instance, studies on similar compounds like 2-bromo-5-chloroaniline (B1280272) have shown successful coupling reactions. uio.no The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. google.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Related Haloanilines

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| 2-bromoaniline | 4-methoxycarbonylphenylboronic acid | Pd(OAc)2, SPhos | K3PO4 | Toluene (B28343)/Water | Methyl 4-(2-aminophenyl)benzoate | uio.no |

| 4-bromo-2-fluoro-1-iodobenzene | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Not specified | Not specified | 4-bromo-2-fluoro-biphenyl | google.com |

| 2-bromo-5-chloroaniline | 2-Nitrophenylboronic acid | Not specified | Not specified | Not specified | 2'-Nitro-5'-chloro-biphenyl-2-amine | uio.no |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a second amino group or a substituted amine onto the aromatic ring by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond would favor substitution at the C4 position of this compound.

This methodology is instrumental in the synthesis of complex amines and has been applied to various haloanilines. smolecule.com The choice of palladium catalyst and ligand (e.g., Xantphos) is critical for achieving high yields and regioselectivity.

Table 2: Examples of Buchwald-Hartwig Amination on Related Haloaromatics

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Reference |

| 4-Iodoaniline | Various amines | Palladium catalyst | Not specified | Not specified | N-Aryl-4-iodoaniline derivatives | smolecule.com |

| 3-Bromo-2-fluorobenzonitrile | Ammonia (B1221849)/Protected amines | Palladium catalyst with Xantphos ligand | Not specified | Not specified | 4-Amino-3-bromo-2-fluorobenzonitrile |

Directed Ortho Metalation (DoM) Strategies with Halogenated Anilines

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The amino group, or more commonly a protected amino group (e.g., amide, carbamate), can act as a directing metalation group (DMG). wikipedia.orgimperial.ac.uk The DMG coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In the case of this compound, the amino group could potentially direct lithiation to the C-6 position. However, the presence of multiple acidic protons and the possibility of halogen-metal exchange, particularly with the iodine, complicates this approach. Protection of the amine and careful selection of the organolithium reagent and reaction conditions are crucial for achieving the desired regioselectivity.

Radical-Mediated Transformations of Halogenated Aromatics

Halogenated aromatic compounds are precursors for a variety of radical-mediated transformations. researchgate.net The carbon-halogen bonds can be cleaved homolytically using radical initiators, photoredox catalysis, or transition metals to generate aryl radicals. nih.govrsc.orgacs.org These highly reactive intermediates can then participate in a range of reactions, including cyclizations and intermolecular additions. For instance, boryl radical-mediated halogen-atom transfer (XAT) can be used to activate alkyl halides for alkynylation, a process that can tolerate free aniline functionalities. nih.govrsc.org While specific studies on this compound are not prevalent, the principles of radical chemistry suggest its potential as a precursor for aryl radicals, likely forming the radical at the C-I or C-Br position depending on the conditions. researchgate.net

Intramolecular Cyclization Reactions

The reactive sites on this compound make it a potential substrate for intramolecular cyclization reactions to form heterocyclic structures. researchgate.net For example, if a suitable side chain is introduced, typically via one of the cross-coupling reactions mentioned earlier, subsequent intramolecular cyclization can lead to the formation of fused ring systems. An example of a related transformation is the palladium-catalyzed coupling of N-tosyl 2-iodoaniline (B362364) with propargylic bromides, which proceeds through an allene (B1206475) intermediate to form indoles. acs.org A similar strategy could be envisioned for this compound, where initial functionalization at the C-4 position is followed by an intramolecular reaction involving the amino group. Radical cyclization is another viable pathway, where an aryl radical generated at one of the halogenated positions can be trapped by a tethered unsaturated moiety. rsc.org

Mechanistic Studies of Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied. For both Sonogashira and Heck reactions, the catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I over C-Br) to form a Pd(II) intermediate. researchgate.netnih.gov

Transmetalation (Sonogashira) or Migratory Insertion (Heck): In the Sonogashira reaction, the aryl group is transferred from palladium to a copper acetylide. In the Heck reaction, the alkene inserts into the Pd-C bond. wikipedia.orgnih.gov

Reductive Elimination: The final product is eliminated from the palladium center, regenerating the Pd(0) catalyst. nih.gov

The regioselectivity in these reactions with this compound is dictated by the relative bond strengths (C-I < C-Br), making the C-I bond significantly more susceptible to oxidative addition under standard conditions. researchgate.net

The mechanism of nucleophilic aromatic substitution on the fluorine atom involves the formation of a stabilized anionic intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by the electron-withdrawing halogen atoms on the ring, which can delocalize the negative charge.

Investigations into Reaction Intermediates

Understanding the transient species, or reaction intermediates, formed during reactions involving this compound is fundamental to optimizing reaction conditions and predicting product outcomes. The reactivity is largely dictated by the carbon-halogen bonds, with the C-I bond being the most susceptible to cleavage, followed by C-Br and the much stronger C-F bond.

In the context of cross-coupling reactions, such as the Ullmann-type N-arylation, the formation of organometallic intermediates is a key mechanistic feature. Studies on structurally related fluoro-iodoanilines provide significant insights. For instance, in the copper-catalyzed Ullmann coupling of 2-fluoro-4-iodoaniline with lactams, the reaction proceeds through a catalytic cycle involving several copper-based intermediates. mdpi.com The rate-limiting step in this process is the initial activation of the haloarene. researchgate.net A computational analysis using the Activation Strain Model on related iodoanilines indicates that the strain within the substituted aniline molecule is a primary component of the energy barrier to reaction. mdpi.com

A proposed catalytic cycle for such reactions typically involves the following species researchgate.net:

Cu(I)Ln: The active catalyst species, where L represents a ligand such as DMEDA (N,N'-dimethylethylenediamine).

LnCu(I)-amide: Formed by the reaction of the catalyst with the amide coupling partner.

LnCu(I)-amidate: A deprotonated form of the amide complex.

Oxidative Addition Complex: The haloaniline (e.g., this compound) coordinates to the copper center, leading to the cleavage of the C-I bond and the formation of a Cu(III) intermediate.

Reductive Elimination: The final step where the new C-N bond is formed, yielding the N-arylated product and regenerating the Cu(I) catalyst.

The table below summarizes findings from a computational study on the Ullmann-type reaction of 2-fluoro-4-iodoaniline and 3-fluoro-4-iodoaniline (B1317028) with various lactams, highlighting the relationship between experimental yields and calculated activation energies. This data suggests that intermediates in reactions with this compound would follow similar energetic principles, primarily influenced by the stability of the transition state during the initial C-I bond activation.

Table 1: Experimental Yields and Calculated Activation Energies for Ullmann Coupling of Fluoro-iodoanilines with Lactams

Data adapted from computational studies on Ullmann-type reactions. mdpi.comresearchgate.net

Furthermore, studies involving the functionalization of carbon nanotubes with 5-fluoro-2-iodoaniline (B1304776) have shown that the reaction proceeds without dehalogenation, meaning the fluorine atom remains attached to the aniline ring in the final product. researchgate.net This confirms that the reaction intermediate involves the aniline derivative covalently bonding to the nanotube, rather than a radical species formed by C-F bond cleavage. researchgate.net

Role of Halogen Bonding in Molecular Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). beilstein-journals.org In this compound, both the iodine and bromine atoms are capable of acting as potent halogen bond (XB) donors. The strength of the halogen bond typically follows the trend I > Br > Cl > F, corresponding to the increasing polarizability and size of the halogen atom. The fluorine atom in the molecule is generally not considered an XB donor but can act as a hydrogen bond acceptor.

The presence of both an amino group (a hydrogen bond donor) and potent XB donors (I and Br) makes this compound a bifunctional molecule capable of forming complex supramolecular structures. Research on other haloanilines provides a framework for understanding the hierarchy and competition between hydrogen bonds (HB) and halogen bonds. beilstein-journals.orgunizg.hr

In cocrystals formed between perhalogenated anilines and nitrogen-containing acceptors, a clear competition between hydrogen and halogen bonding is observed. unizg.hr For instance, in cocrystals of 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276) (itfa), the I···N halogen bond is often the dominant interaction, sometimes accompanied by N–H···N hydrogen bonds. unizg.hr Conversely, in the bromo-analogue (4-bromo-2,3,5,6-tetrafluoroaniline), the N–H···N hydrogen bond is typically the stronger and more dominant interaction. unizg.hr This suggests that in this compound, the iodine atom at position 4 would be the primary site for halogen bonding interactions.

The table below outlines the characteristics of hydrogen and halogen bonds based on studies of various haloanilinium salts and cocrystals, which are applicable to predicting the interactions of this compound.

Table 2: Comparative Characteristics of Hydrogen and Halogen Bonds in Haloaniline Systems

Information synthesized from studies on haloanilinium salts and perhalogenated aniline cocrystals. beilstein-journals.orgunizg.hr

These non-covalent interactions are critical in crystal engineering, influencing the packing of molecules in the solid state and affecting physical properties like melting point. They are also fundamental to the molecule's interaction with biological targets, where halogen bonds can contribute significantly to the binding affinity of a ligand to a protein's active site. The directionality of halogen bonds makes them a valuable tool for designing molecules with specific binding geometries.

Iv. Applications of 5 Bromo 2 Fluoro 4 Iodoaniline As a Synthetic Building Block

Precursor in Medicinal Chemistry

In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a widely used strategy to modulate their physicochemical and pharmacological properties. Halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Bromo-2-fluoro-4-iodoaniline serves as an ideal starting material for introducing a specific polyhalogenated pattern into novel therapeutic agents.

The presence of bromine, fluorine, and iodine on the same aniline (B41778) scaffold provides chemists with a powerful tool for developing complex APIs. chemshuttle.com Halogenated pyridine (B92270) isomers, for example, are considered valuable building blocks in medicinal chemistry research. nih.gov The distinct reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling reactions. Typically, the C-I bond is the most reactive, followed by the C-Br bond, enabling stepwise introduction of different substituents.

Fluorine, in particular, is crucial in drug development for its ability to enhance metabolic stability and bioactivity. The strategic placement of fluorine, as seen in this compound, can improve the pharmacokinetic properties of a drug. This compound acts as a precursor for synthesizing fluorinated pharmaceuticals, which may include antiviral nucleoside analogues or modulators of specific proteins like the cystic fibrosis transmembrane conductance regulator (CFTR). While direct synthesis of a commercial API from this specific starting material is not prominently documented, its utility is demonstrated by the synthesis of related structures. For instance, the analogous compound 3-fluoro-4-iodo aniline is used as a starting material in the multi-step synthesis of complex biphenylamine derivatives. ajrconline.org

Table 1: Potential API Classes Synthesized from Halogenated Anilines

| Derivative Class | Therapeutic Area | Role of Halogen Atoms |

|---|---|---|

| Fluorinated Pyrimidines | Antiviral, Anticancer | Enhance metabolic stability and target binding. |

| Biphenylamines | Various | Provide structural rigidity and influence receptor affinity. ajrconline.org |

| Pyrazolo[3,4-d]pyrimidines | Metabolic Disorders | Serve as key structural elements for target interaction. google.com |

A scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening. This compound is an excellent candidate for this role due to its multiple, differentially reactive sites. Researchers can utilize this scaffold to perform "scaffold-hopping," a strategy where the core structure of a known active compound is replaced with a different but functionally similar one to discover new drugs, potentially with improved properties or novel intellectual property. acs.org

The development of proteasome inhibitors for treating diseases like visceral leishmaniasis has involved extensive scaffold-hopping exercises based on related heterocyclic structures. acs.orgnih.gov The aniline scaffold of this compound allows for the systematic exploration of the chemical space around a target. For example, the iodine and bromine atoms can be replaced via Suzuki or Sonogashira cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups, while the amino group can be acylated, alkylated, or used to form heterocyclic rings. This systematic derivatization is a cornerstone of modern drug discovery.

The synthesis of novel derivatives from this compound can lead to compounds with significant biological activity. The specific halogenation pattern is not merely a synthetic convenience but can be a determinant of pharmacological effect. For example, related halogenated phenols and anilines have been investigated for their antimicrobial properties. One study highlighted the effectiveness of 4-Amino-5-bromo-2-fluorophenol against Mycobacterium tuberculosis, suggesting its potential as a lead compound for new antitubercular drugs.

Furthermore, derivatives of similar structures, such as 5-Bromo-2-iodo-4-methylaniline, are utilized in the development of pharmaceutical agents due to their ability to form complex molecules with biological activity. smolecule.com Research into the synthesis of biphenylamine derivatives from 3-fluoro-4-iodo aniline demonstrates a pathway to create molecules that can be further modified to target specific biological pathways. ajrconline.org The combination of halogens in this compound offers a unique starting point for creating derivatives with potential applications as enzyme inhibitors, receptor modulators, or antitumor agents.

Intermediate in Agrochemical Synthesis

The principles that make halogenated compounds valuable in medicine also apply to agrochemistry. nih.gov Halogen atoms are incorporated into pesticides and herbicides to enhance their potency, selectivity, and environmental persistence. This compound serves as a key intermediate for agrochemicals where specific biological activities are required. chemshuttle.com The structural features of this compound allow it to be a precursor for more complex molecules exhibiting herbicidal or insecticidal properties. The introduction of bromine and fluorine, in particular, is known to enhance the biological activity of agrochemicals, making them more effective against pests.

Table 2: Potential Agrochemical Applications

| Agrochemical Class | Function | Role of the Intermediate |

|---|---|---|

| Halogenated Fungicides | Control fungal diseases | Provides the core halogenated aromatic structure. |

| Substituted Aniline Herbicides | Inhibit weed growth | Acts as a building block for the final active molecule. |

Raw Material for Dyes and Pigments

Aniline and its derivatives have historically been foundational to the dye industry. google.com Halogenated aromatic compounds are often used to produce dyes and pigments with high stability and specific color properties. The bromine and fluorine substituents in a molecule can contribute to the durability and lightfastness of colorants under various environmental conditions.

While specific dyes derived from this compound are not widely documented, related nitroanilines such as 2-Bromo-5-fluoro-4-nitroaniline are utilized in the production of dyes and pigments. The vibrant colors are often derived from the electronic properties of the substituted benzene (B151609) ring. The amino group of the aniline can be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes, a major class of colorants. The halogen atoms on the ring would modulate the final color and properties of the resulting dye.

Table 3: Potential Applications in Colorant Synthesis

| Colorant Type | Industry | Contribution of Halogenated Aniline |

|---|---|---|

| Azo Dyes | Textiles, Plastics | Serves as the diazo component, with halogens modifying color and fastness. google.com |

Contributions to Materials Science

The applications of this compound extend beyond life sciences and colorants into the realm of materials science. The unique electronic properties conferred by the heavy halogen atoms make its derivatives interesting candidates for advanced materials. For example, derivatives of the closely related compound 5-Bromo-2-iodo-4-methylaniline are being explored for their electronic properties and potential use in non-linear optics (NLO). smolecule.com NLO materials are crucial for technologies like optical data storage and telecommunications.

The ability to selectively functionalize the molecule at the iodine and bromine positions allows for the synthesis of complex conjugated systems, such as biaryls and polymers. smolecule.com These materials can exhibit interesting electronic and photophysical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorine atom can also contribute to the stability and performance of such materials.

Table 4: Potential Materials Science Applications

| Application Area | Function | Role of the Intermediate |

|---|---|---|

| Non-Linear Optics | Manipulation of light properties | Precursor for synthesizing molecules with high hyperpolarizability. smolecule.com |

| Organic Electronics | Semiconductor, light emitter | Building block for conjugated polymers and small molecules. |

Synthesis of Heterocyclic and Carbocyclic Systems

The differential reactivity of the iodo, bromo, and fluoro substituents makes this compound an ideal substrate for sequential cross-coupling reactions, enabling the construction of complex heterocyclic and carbocyclic frameworks. The 2-iodoaniline (B362364) moiety is a particularly common starting point for various named reactions in heterocyclic chemistry. chemshuttle.com

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. Palladium-catalyzed reactions are a cornerstone for synthesizing quinolin-4-ones. mdpi.com A well-established method involves the palladium-catalyzed carbonylative coupling of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere. mdpi.com

In this context, this compound serves as an excellent starting material. The highly reactive C-I bond at the 2-position can selectively participate in the initial Sonogashira or carbonylative coupling, leaving the C-Br bond at the 5-position intact for subsequent functionalization. This allows for the synthesis of 3-substituted-5-bromo-2-fluoro-4-quinolones, which can be further diversified through subsequent coupling reactions at the bromine site, leading to a wide array of polysubstituted quinoline derivatives. researchgate.netscispace.com

Indole (B1671886) derivatives are ubiquitous in biologically active compounds and natural products. researchgate.net Many modern indole syntheses rely on palladium-catalyzed cyclization strategies starting from ortho-haloanilines. mdpi.comresearchgate.net The Larock indole synthesis, for instance, involves the palladium-catalyzed reaction of a 2-iodoaniline with a disubstituted alkyne, followed by cyclization to form the indole ring.

The 2-iodoaniline core of this compound makes it a prime candidate for such transformations. mdpi.com By reacting it with various alkynes, one can construct 4-bromo-7-fluoro-substituted indoles. The remaining bromo-substituent serves as a synthetic handle for introducing additional diversity, enabling access to complex indole architectures that would be difficult to prepare using traditional methods like the Fischer or Bischler indole syntheses.

While anilines are not direct precursors for pyridine ring formation through simple cyclization, they are frequently used as building blocks in cross-coupling reactions to synthesize larger molecules containing pyridine moieties. For example, Suzuki coupling reactions can link aryl halides with pyridine-boronic acids or vice-versa.

A relevant study demonstrates the synthesis of complex biphenylamine derivatives where 3-fluoro-4-iodoaniline (B1317028) is used as a key starting material. ajrconline.org The aniline is first protected and then subjected to a Suzuki coupling with a boronic acid, demonstrating the utility of the C-I bond in forming new C-C bonds. ajrconline.org Applying this logic, this compound can be used in similar palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. The C-I bond can be selectively coupled with a pyridine-based organometallic reagent (or a pyridine precursor) to form an intermediate that still contains the bromine and fluorine atoms for further manipulation or to influence the final compound's properties. This stepwise approach allows for the controlled assembly of complex pyridine-containing biaryl or other elaborate structures.

V. Advanced Spectroscopic Characterization of 5 Bromo 2 Fluoro 4 Iodoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For 5-Bromo-2-fluoro-4-iodoaniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, providing a comprehensive picture of the molecule's structure.

In the ¹H NMR spectrum of this compound, the aromatic protons and the amine protons will give rise to distinct signals. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the aniline (B41778) ring. The fluorine atom at the C2 position is a moderate electron-withdrawing group, while the bromine at C5 and iodine at C4 are also electron-withdrawing. The amino group (-NH₂) at C1 is a strong electron-donating group.

The two aromatic protons are at the C3 and C6 positions. The proton at C6 is expected to be a doublet due to coupling with the adjacent fluorine atom. The proton at C3 will also appear as a doublet due to coupling with the fluorine atom. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H-6 | 6.80 - 7.00 | d | 4.0 - 5.0 |

| -NH₂ | 3.50 - 4.50 | br s | - |

The ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts are significantly affected by the attached substituents. The carbon atom attached to the fluorine (C2) will show a large downfield shift and will be split into a doublet due to one-bond C-F coupling. The carbons attached to bromine (C5) and iodine (C4) will also have characteristic chemical shifts. The carbon attached to the amino group (C1) will be shifted upfield compared to the other substituted carbons due to the electron-donating nature of the amino group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 145 - 150 | - |

| C-2 | 155 - 160 | 240 - 250 |

| C-3 | 120 - 125 | 5 - 10 |

| C-4 | 85 - 90 | 15 - 20 |

| C-5 | 110 - 115 | 3 - 5 |

| C-6 | 115 - 120 | 20 - 25 |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom at the C2 position. This signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons at C3 and C6. The chemical shift of the fluorine atom is influenced by the electronic environment created by the other substituents on the aromatic ring. nih.govhuji.ac.il

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted H-F Coupling Constants (J, Hz) |

| F at C-2 | -110 to -130 | dd | J(F, H-3) = 8.0 - 9.0, J(F, H-6) = 4.0 - 5.0 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum would show correlations between the aromatic protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC spectrum would reveal one-bond correlations between the aromatic protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C HMBC spectrum is crucial for identifying longer-range correlations (2-3 bonds). This would allow for the definitive assignment of the quaternary carbons by observing their correlations with the aromatic protons.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₆H₄BrFIN), the expected monoisotopic mass can be calculated with high precision. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), will result in a distinctive isotopic cluster for the molecular ion peak, which can be readily identified.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Monoisotopic Mass (m/z) |

| [M]⁺ | 314.8556 |

| [M+H]⁺ | 315.8634 |

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms and the amino group.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and structural elucidation of this compound and its derivatives in complex matrices. The coupling of high-performance liquid chromatography (HPLC) for separation with tandem mass spectrometry for detection provides exceptional sensitivity and selectivity.

In a typical LC-MS/MS workflow, the analyte is first separated from other components on a chromatographic column, such as a C18 column. nih.gov The separation of halogenated anilines is often achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, sometimes with additives like acetic acid to improve peak shape. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The resulting molecular ion's mass-to-charge ratio (m/z) is measured in the first mass analyzer. For this compound (C₆H₄BrFIN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 317.86 u, considering the most abundant isotopes (¹H, ¹²C, ¹⁹F, ⁷⁹Br, ¹²⁷I, ¹⁴N). The presence of bromine results in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ of nearly equal intensity due to the natural abundance of the ⁸¹Br isotope. scribd.com

In the tandem mass spectrometry (MS/MS) stage, the precursor ion is selected and subjected to collision-induced dissociation (CID), leading to fragmentation. The resulting product ions are then analyzed in a second mass analyzer. The fragmentation patterns are predictable and provide valuable structural information. For halogenated anilines, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the amine group is a common fragmentation pathway for amines. libretexts.orgyoutube.com

Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of a halogen radical (e.g., Br•, I•) or a hydrogen halide (e.g., HBr, HI). scribd.comyoutube.com The relative ease of loss often follows the trend I > Br > Cl > F.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher collision energies.

A study on the metabolism of the related compound 2-fluoro-4-iodoaniline (B146158) utilized HPLC-MS/MS to identify metabolites, demonstrating the technique's applicability in tracking the biotransformation of such molecules. shu.ac.uk The identification of N-glutamyl and N-glucoside conjugates highlights the ability of LC-MS/MS to characterize derivatives formed through metabolic processes. shu.ac.uk

Table 1: Illustrative LC-MS/MS Parameters for Halogenated Aniline Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase A | Water with 0.05% Acetic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 20 µL nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan |

| Precursor Ion [M+H]⁺ (example) | m/z 317.9 (for C₆H₄⁷⁹BrFIN) |

| Product Ions (hypothetical) | Loss of I, Loss of Br, Ring Fragments |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Halogen Detection

While LC-MS/MS provides molecular information, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique that offers unparalleled sensitivity for the detection and quantification of halogens within a sample. This is particularly useful for verifying the elemental composition of this compound and its derivatives, and for quantitative analysis in various matrices.

The analysis of halogens by conventional ICP-MS can be challenging due to their high ionization potentials and potential for spectral interferences. icpms.cz However, high-resolution ICP-MS (HR-ICP-MS) or triple quadrupole ICP-MS (ICP-MS/MS) systems can overcome these limitations. icpms.czrsc.org These advanced instruments can resolve polyatomic interferences that might otherwise obscure the halogen signals. bohrium.com

For the analysis of an organic compound like this compound, the sample must first be brought into a solution compatible with the ICP-MS instrument, typically by dissolution in an appropriate organic solvent followed by dilution. rsc.orgbohrium.com

The key advantages of using ICP-MS for this application include:

High Sensitivity: ICP-MS can achieve detection limits in the parts-per-billion (ng/mL) to parts-per-trillion range for elements like bromine and iodine. rsc.orgbohrium.com

Isotopic Information: The technique can distinguish between isotopes of an element, which is particularly useful for bromine (⁷⁹Br and ⁸¹Br).

Quantitative Accuracy: When properly calibrated, ICP-MS provides highly accurate and precise quantification of the elemental content, confirming the stoichiometry of the halogens in the molecule.

Research has demonstrated the feasibility of determining fluorine, chlorine, bromine, and iodine in organic compounds at levels ranging from sub-ppm to percentages using HR-ICP-MS. rsc.orgbohrium.com This confirms the suitability of the technique for the precise elemental characterization of this compound.

Table 2: Typical Performance of HR-ICP-MS for Halogen Detection in Solution

| Halogen | Isotope Measured | Typical Resolution | Detection Limit (in solution) |

| Fluorine (F) | ¹⁹F | Medium | 5 µg/mL rsc.orgbohrium.com |

| Bromine (Br) | ⁷⁹Br, ⁸¹Br | High | 0.08 ng/mL rsc.orgbohrium.com |

| Iodine (I) | ¹²⁷I | High | 0.03 ng/mL rsc.orgbohrium.com |

Infrared and Raman Spectroscopy for Vibrational Analysis

Theoretical studies on aniline and its halogenated derivatives using methods like Density Functional Theory (DFT) can aid in the assignment of vibrational frequencies. asianpubs.org The calculated frequencies are often scaled to provide better agreement with experimental data. asianpubs.org

Key vibrational modes expected for this compound include:

N-H Vibrations: The aniline amine group gives rise to symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

C-X (Halogen) Vibrations: The C-F, C-Br, and C-I stretching vibrations occur at lower frequencies. C-F stretches are typically in the 1000-1400 cm⁻¹ region, while C-Br and C-I stretches are found at lower wavenumbers, often below 700 cm⁻¹ and 600 cm⁻¹, respectively.

An Attenuated Total Reflectance (ATR) FT-IR study on the synthesis of a related compound, 4-bromo-2-chloro-6-iodoaniline, demonstrated the utility of IR spectroscopy in identifying intermediates and final products by tracking the appearance and disappearance of characteristic functional group peaks. harricksci.com

Table 3: Predicted IR/Raman Vibrational Frequencies for Substituted Anilines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Scissoring | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 materialsciencejournal.org |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 700 |

| C-I Stretch | 400 - 600 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

While the crystal structure of this compound itself is not publicly available, the structure of a very closely related derivative, 5-bromo-4-iodo-2-methylaniline, has been reported and provides significant insight into the expected solid-state conformation. nih.gov

In the reported structure of 5-bromo-4-iodo-2-methylaniline, the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov The asymmetric unit contains two independent molecules. The bond lengths and angles are within normal ranges. The bromo, iodo, and amino substituents are observed to be nearly coplanar with the phenyl ring. nih.gov The crystal packing is influenced by weak intermolecular hydrogen bonding interactions involving the amine groups. nih.gov

Given the structural similarity, it is highly probable that this compound would exhibit similar planarity of the substituted benzene ring. The crystal packing would likely be dominated by a combination of N-H···N hydrogen bonds and potentially halogen bonds (e.g., I···N, Br···N), which are known to play a role in the solid-state structures of halogenated organic molecules. The substitution of a methyl group with a fluorine atom would influence the unit cell dimensions and packing arrangement due to differences in size and electronegativity.

Table 4: Crystallographic Data for the Analogous Compound 5-Bromo-4-iodo-2-methylaniline

| Parameter | Value nih.gov |

| Chemical Formula | C₇H₇BrIN |

| Formula Weight | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

| Z (molecules/unit cell) | 8 |

Vi. Theoretical and Computational Investigations of 5 Bromo 2 Fluoro 4 Iodoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-Bromo-2-fluoro-4-iodoaniline. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's electronic and geometric properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a wide range of electronic properties.

The electronic structure of this compound is heavily influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. DFT studies on similar halogenated anilines have shown that the number and position of halogens significantly affect the planarity of the amino group and the electron distribution within the aromatic ring. researchgate.net In this compound, the fluorine atom at the ortho position, the iodine at the para position, and the bromine at the meta position create a complex electronic environment.

Calculated parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For trihalogenated anilines, these values are sensitive to the nature of the halogen atoms. nih.gov

Molecular electrostatic potential (MEP) maps generated from DFT calculations visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For halogenated compounds, the MEP often reveals a region of positive electrostatic potential on the halogen atom along the C-X bond axis, known as a σ-hole, which is crucial for halogen bonding. unimi.it

Table 1: Representative Calculated Electronic Properties of Halogenated Anilines from DFT Studies

| Property | Representative Value Range | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.5 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 3.5 to 5.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on DFT calculations for various trihalogenated anilines. Specific values for this compound would require dedicated calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense. These methods are particularly useful for calculating accurate interaction energies and for benchmarking DFT results.

For this compound, ab initio calculations can provide precise geometries, vibrational frequencies, and thermochemical data. Studies on para- and ortho-halogenanilines have utilized ab initio methods to estimate the energies of intermolecular interactions, revealing the driving forces behind crystal packing. dntb.gov.ua These calculations can distinguish the subtle energetic differences between various types of hydrogen and halogen bonds.

Table 2: Comparison of Typical Computational Methods for Molecular Property Calculation

| Method | Level of Theory | Typical Application | Advantages | Limitations |